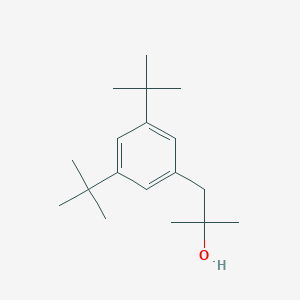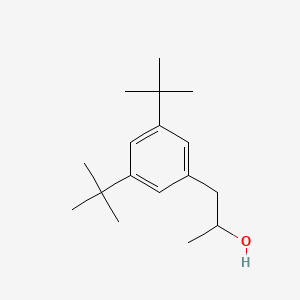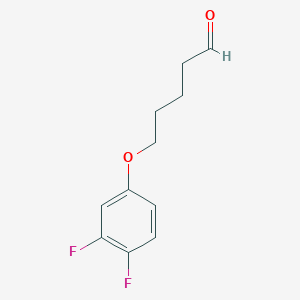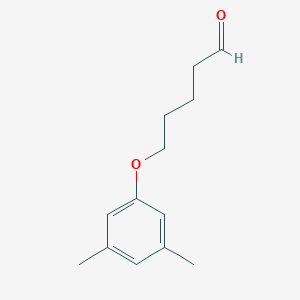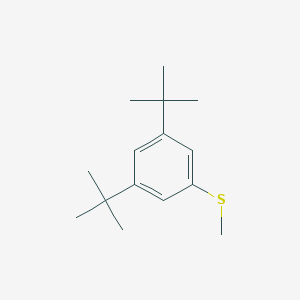
(3,5-Di-tert-butylphenyl)(methyl)sulfane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3,5-Di-tert-butylphenyl)(methyl)sulfane is an organic compound with the molecular formula C15H24S. It is characterized by the presence of two tert-butyl groups attached to a phenyl ring, along with a methylsulfane group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,5-Di-tert-butylphenyl)(methyl)sulfane typically involves the reaction of 3,5-di-tert-butylphenol with methylthiolating agents. One common method includes the use of methyl iodide and a base such as sodium hydride or potassium carbonate to facilitate the methylthiolation reaction. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a controlled temperature to ensure the desired product formation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
(3,5-Di-tert-butylphenyl)(methyl)sulfane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the sulfoxide or sulfone derivatives back to the sulfane form using reducing agents such as lithium aluminum hydride.
Substitution: The methylsulfane group can participate in nucleophilic substitution reactions, where the methyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, nucleophiles like thiols or amines.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Regeneration of the sulfane compound.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
(3,5-Di-tert-butylphenyl)(methyl)sulfane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-sulfur bonds.
Biology: Investigated for its potential antioxidant properties due to the presence of tert-butyl groups, which can stabilize free radicals.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with sulfur-containing functional groups.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex organic compounds.
Mechanism of Action
The mechanism by which (3,5-Di-tert-butylphenyl)(methyl)sulfane exerts its effects involves the interaction of the sulfur atom with various molecular targets. The sulfur atom can participate in redox reactions, acting as an electron donor or acceptor. This property is particularly useful in antioxidant applications, where the compound can neutralize free radicals and prevent oxidative damage. The tert-butyl groups provide steric hindrance, enhancing the stability of the compound and its derivatives.
Comparison with Similar Compounds
Similar Compounds
- (3,5-Di-tert-butylphenyl)(methyl)sulfide
- (3,5-Di-tert-butylphenyl)(ethyl)sulfane
- (3,5-Di-tert-butylphenyl)(methyl)sulfoxide
Uniqueness
(3,5-Di-tert-butylphenyl)(methyl)sulfane is unique due to the combination of its tert-butyl groups and the methylsulfane functional group. This combination imparts specific chemical properties, such as enhanced stability and reactivity in redox processes, which are not as pronounced in similar compounds. The presence of tert-butyl groups also provides steric protection, making the compound less susceptible to unwanted side reactions.
Properties
IUPAC Name |
1,3-ditert-butyl-5-methylsulfanylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24S/c1-14(2,3)11-8-12(15(4,5)6)10-13(9-11)16-7/h8-10H,1-7H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYHHRRMMJMJUFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1)SC)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
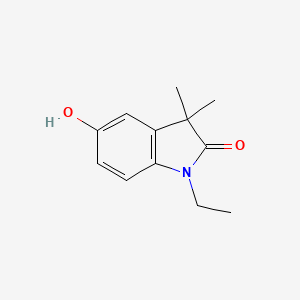
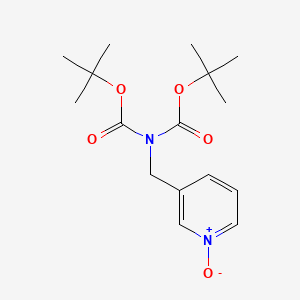
![(1R,2R,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl 4-methylbenzenesulfonate](/img/structure/B8078443.png)
![benzyl (3S,4S)-3-fluoro-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidine-1-carboxylate](/img/structure/B8078457.png)
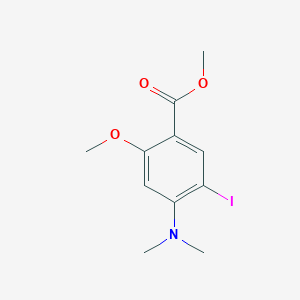
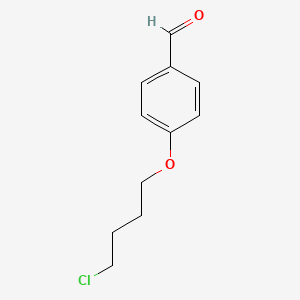
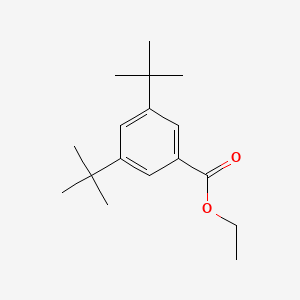

![1-[3,5-Bis(1,1-dimethylethyl)phenyl]-1-propanone](/img/structure/B8078495.png)
